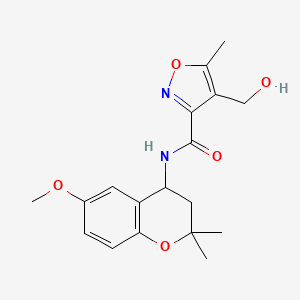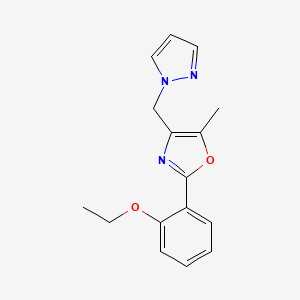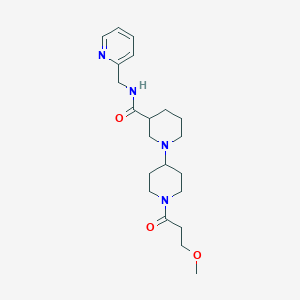![molecular formula C18H19ClFN3O3S B5340548 N-(2-chlorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B5340548.png)
N-(2-chlorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}acetamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in B-cell receptor signaling, which is critical for the survival and proliferation of B-cells. TAK-659 has been shown to have potential therapeutic applications in various B-cell malignancies, including chronic lymphocytic leukemia and non-Hodgkin lymphoma.
作用機序
N-(2-chlorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}acetamide selectively targets BTK, which is a key enzyme involved in B-cell receptor signaling. BTK plays a critical role in the survival and proliferation of B-cells by activating downstream signaling pathways. This compound inhibits BTK by binding to its active site, thereby blocking downstream signaling pathways and leading to decreased survival and proliferation of B-cells.
Biochemical and Physiological Effects
This compound has been shown to have significant biochemical and physiological effects on B-cells. In preclinical studies, this compound has been shown to inhibit B-cell receptor signaling and downstream pathways, leading to decreased survival and proliferation of B-cells. This compound has also been shown to induce apoptosis, or programmed cell death, in B-cells. In clinical trials, this compound has been shown to have significant antitumor activity in patients with relapsed or refractory chronic lymphocytic leukemia and non-Hodgkin lymphoma.
実験室実験の利点と制限
N-(2-chlorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}acetamide has several advantages for lab experiments, including its high selectivity for BTK, which minimizes off-target effects. This compound also has good oral bioavailability, which allows for convenient dosing in preclinical and clinical studies. However, this compound has some limitations, including its relatively short half-life and potential for drug-drug interactions.
将来の方向性
There are several future directions for the development of N-(2-chlorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}acetamide and other BTK inhibitors. One potential direction is the combination of BTK inhibitors with other targeted therapies or immunotherapies to enhance their antitumor activity. Another potential direction is the development of BTK inhibitors with improved pharmacokinetic properties, such as longer half-lives and reduced potential for drug-drug interactions. Additionally, the identification of biomarkers that can predict response to BTK inhibitors may help to optimize patient selection and improve clinical outcomes.
合成法
The synthesis of N-(2-chlorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}acetamide involves a multi-step process that includes the reaction of 2-chloroaniline with 4-fluorobenzenesulfonyl chloride to form N-(2-chlorophenyl)-4-fluorobenzenesulfonamide. This intermediate is then coupled with piperazine to form this compound. The final product is obtained through purification and isolation steps.
科学的研究の応用
N-(2-chlorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}acetamide has been extensively studied in preclinical and clinical settings for its potential therapeutic applications in B-cell malignancies. In preclinical studies, this compound has been shown to inhibit BTK and downstream signaling pathways, leading to decreased survival and proliferation of B-cells. In clinical trials, this compound has demonstrated promising efficacy and safety profiles in patients with relapsed or refractory chronic lymphocytic leukemia and non-Hodgkin lymphoma.
特性
IUPAC Name |
N-(2-chlorophenyl)-2-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClFN3O3S/c19-16-3-1-2-4-17(16)21-18(24)13-22-9-11-23(12-10-22)27(25,26)15-7-5-14(20)6-8-15/h1-8H,9-13H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEBCPXPWFFHDCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=CC=C2Cl)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClFN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-ethyl-3-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5340474.png)

![8-bromo-3-hydrazino-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5340488.png)
![4-methoxy-3-methyl-N-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B5340503.png)
![(3S*,4R*)-1-[(2-amino-4,6-dimethylpyrimidin-5-yl)acetyl]-3-benzyl-4-methylpiperidin-4-ol](/img/structure/B5340513.png)
![1-(4-bromophenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one](/img/structure/B5340525.png)
![3-{[2-(benzoylamino)-3-(4-methoxyphenyl)acryloyl]amino}butanoic acid](/img/structure/B5340533.png)
![ethyl 2-[(1,4-dioxa-8-azaspiro[4.5]dec-8-ylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5340539.png)

![2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5340567.png)

![4-ethyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5340580.png)
![2-[(5-amino-2-chlorobenzoyl)amino]benzoic acid](/img/structure/B5340586.png)
![1-[(1,3-benzodioxol-5-yloxy)acetyl]-3-[(dimethylamino)methyl]-3-pyrrolidinol](/img/structure/B5340595.png)